2-(Dimethylamino)-4-methyl-1,3-thiazole-5-sulfonamide
Overview
Description
2-(Dimethylamino)-4-methyl-1,3-thiazole-5-sulfonamide is an organic compound characterized by its unique thiazole ring structure. This compound is notable for its diverse applications in various scientific fields, including chemistry, biology, and medicine. Its molecular formula is C6H11N3O2S2, and it is known for its stability and reactivity under specific conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Dimethylamino)-4-methyl-1,3-thiazole-5-sulfonamide typically involves the reaction of 2-amino-4-methylthiazole with dimethylamine and a sulfonating agent. One common method includes the following steps:
Starting Materials: 2-amino-4-methylthiazole, dimethylamine, and a sulfonating agent such as chlorosulfonic acid.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent oxidation. The temperature is maintained between 0°C and 50°C to control the reaction rate and prevent decomposition.
Procedure: The 2-amino-4-methylthiazole is first reacted with dimethylamine to form the dimethylamino derivative. This intermediate is then treated with the sulfonating agent to introduce the sulfonamide group, yielding the final product.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Continuous Flow Synthesis: Utilizing continuous flow reactors allows for precise control over reaction parameters, leading to higher efficiency and safety.
Purification: The product is purified using techniques such as crystallization or chromatography to remove impurities and ensure high purity.
Chemical Reactions Analysis
Types of Reactions: 2-(Dimethylamino)-4-methyl-1,3-thiazole-5-sulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride, resulting in the formation of amines or thiols.
Substitution: Nucleophilic substitution reactions can occur at the sulfonamide group, where nucleophiles such as amines or alcohols replace the sulfonamide moiety.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions to prevent hydrolysis.
Substitution: Amines, alcohols; reactions are often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products:
Oxidation: Sulfoxides, sulfones.
Reduction: Amines, thiols.
Substitution: Various substituted thiazole derivatives.
Scientific Research Applications
2-(Dimethylamino)-4-methyl-1,3-thiazole-5-sulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme inhibition and protein interactions due to its ability to form stable complexes with biological macromolecules.
Medicine: Investigated for its potential as an antimicrobial agent, given its structural similarity to other known sulfonamide antibiotics.
Industry: Utilized in the production of dyes and pigments, where its stability and reactivity are advantageous.
Mechanism of Action
The mechanism by which 2-(Dimethylamino)-4-methyl-1,3-thiazole-5-sulfonamide exerts its effects involves:
Molecular Targets: The compound targets enzymes and proteins, forming stable complexes that inhibit their activity.
Pathways Involved: It interferes with metabolic pathways by inhibiting key enzymes, leading to the disruption of cellular processes in microorganisms.
Comparison with Similar Compounds
Sulfanilamide: Another sulfonamide antibiotic with a simpler structure.
Sulfamethoxazole: A widely used antibiotic with a similar sulfonamide group but different substituents on the aromatic ring.
2-Amino-4-methylthiazole: The precursor in the synthesis of 2-(Dimethylamino)-4-methyl-1,3-thiazole-5-sulfonamide.
Uniqueness: this compound is unique due to its combination of a thiazole ring and a sulfonamide group, which imparts distinct chemical properties and biological activities. Its dimethylamino substituent enhances its solubility and reactivity compared to other sulfonamides.
Properties
IUPAC Name |
2-(dimethylamino)-4-methyl-1,3-thiazole-5-sulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O2S2/c1-4-5(13(7,10)11)12-6(8-4)9(2)3/h1-3H3,(H2,7,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UOHKASWXMYLFDY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N(C)C)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.